molecular formula C8H7N3O2 B13671080 Ethyl 6-cyanopyridazine-4-carboxylate

Ethyl 6-cyanopyridazine-4-carboxylate

Cat. No.: B13671080
M. Wt: 177.16 g/mol
InChI Key: UXXYYTAWMNEEJS-UHFFFAOYSA-N
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Description

Ethyl 6-cyanopyridazine-4-carboxylate is a heterocyclic compound with the molecular formula C8H7N3O2 It belongs to the pyridazine family, which is characterized by a six-membered ring containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-cyanopyridazine-4-carboxylate typically involves the reaction of pyridazine derivatives with ethyl cyanoacetate under specific conditions. One common method includes the condensation of ethyl cyanoacetate with hydrazine hydrate, followed by cyclization to form the pyridazine ring . The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-cyanopyridazine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine carboxylic acids, while reduction can produce pyridazine amines .

Mechanism of Action

The mechanism of action of ethyl 6-cyanopyridazine-4-carboxylate and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

ethyl 6-cyanopyridazine-4-carboxylate

InChI

InChI=1S/C8H7N3O2/c1-2-13-8(12)6-3-7(4-9)11-10-5-6/h3,5H,2H2,1H3

InChI Key

UXXYYTAWMNEEJS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1)C#N

Origin of Product

United States

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